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Pharmacokinetic Profile of Abexinostat

The table below summarizes the key pharmacokinetic parameters of abexinostat observed in a recent Phase

1 study involving Chinese patients with relapsed or refractory B-cell non-Hodgkin lymphoma [1] [2].

Parameter
Value /
Range

Notes

Time to Maximum
Concentration (T~max~)

0.5 - 1.0
hours

Indicates rapid absorption after oral administration [1] [2].

Terminal Elimination Half-
Life (T~1/2~)

2.56 - 8.31
hours

Supports a twice-daily (BID) dosing regimen [1] [2].

Dose Proportionality Yes Plasma concentration increased in a dose-proportional
manner across doses of 40 mg, 60 mg, and 80 mg BID

[1].

Recommended Phase 2
Dose (RP2D)

80 mg BID The "one week on, one week off" schedule was

determined to be reasonable based on the PK profile [1]
[2].
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Abexinostat is an oral, hydroxamic acid-derived pan-histone deacetylase (HDAC) inhibitor. Its

mechanism involves broad inhibition of Class I and II HDAC enzymes, leading to increased acetylation of

histones and non-histone proteins. This results in several downstream effects, including cell cycle arrest,

induction of apoptosis (programmed cell death), and inhibition of DNA repair mechanisms in cancer cells [3]

[4].

A key preclinical study investigated the mechanism behind a common side effect of HDAC inhibitors,

thrombocytopenia (low platelet count). The findings are summarized in the workflow below [5]:
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Experimental workflow for thrombocytopenia mechanism investigation [5].

Detailed Clinical Trial Methodology
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The pharmacokinetic data was generated from a multi-center, Phase 1, dose-escalation study conducted in

China [1] [2].

Study Population: Chinese patients with relapsed or refractory B-cell non-Hodgkin lymphoma (NHL),
including follicular lymphoma (FL), diffuse large B-cell lymphoma (DLBCL), and mantle cell lymphoma

(MCL) [1] [2].
Dosing Schedule: The trial tested an intermittent schedule. Patients received abexinostat orally at

40 mg, 60 mg, and 80 mg, twice daily (BID) with a 4-hour interval, for seven consecutive days,
followed by a seven-day drug-free interval (one cycle = 28 days). This "one week on, one week

off" design was rationalized by the drug's short half-life to allow patient recovery from side effects [1]
[2] [6].

Pharmacokinetic Analysis: Blood plasma concentrations of abexinostat were measured to
determine key parameters like T~max~ and terminal T~1/2~. The study also confirmed that systemic

exposure to the drug increased proportionally with the administered dose [1].
Primary Endpoints: The main goals of the study were to evaluate the safety and
pharmacokinetics of abexinostat in this patient population [1] [2].

Key Takeaways for Drug Development Professionals

Intermittent Dosing is Key: The short half-life of abexinostat makes it suitable for an intermittent

dosing schedule, which helps manage mechanism-based toxicities like thrombocytopenia while
maintaining anti-tumor activity [1] [6].

Established RP2D: The 80 mg BID dose on a "one week on, one week off" schedule has been
established as the recommended Phase 2 dose for monotherapy in B-cell NHL, providing a clear path

for future clinical development [1].
Combination Therapy Potential: Beyond lymphoma, abexinostat is being investigated in

combination with other agents, such as pazopanib in renal cell carcinoma. The PK profile informs its
scheduling in these combination regimens (e.g., days 1-4, 8-11, 15-18 in a 28-day cycle) [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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